3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid
Description
3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid is a structurally complex small molecule featuring a propanoic acid backbone modified with two key substituents:
- A 2,5-dimethoxyphenyl carbamoyl group at position 3, introducing hydrogen-bonding capacity and aromaticity.
The compound’s molecular formula is C₁₈H₂₈N₂O₅ (MW: 352.43 g/mol), with a calculated density of ~1.2–1.3 g/cm³.
Properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(hexylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-4-5-6-7-10-19-15(18(22)23)12-17(21)20-14-11-13(24-2)8-9-16(14)25-3/h8-9,11,15,19H,4-7,10,12H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZQUCEENUBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and research findings associated with this compound, including relevant case studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dimethoxyphenyl group, a carbamoyl functional group, and a hexylamino side chain, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting signaling pathways associated with mood and cognition.
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine production.
Pharmacological Properties
Research has indicated several pharmacological properties of this compound:
- Antioxidant Activity : The compound demonstrates significant antioxidant effects, reducing oxidative stress in cellular models.
- Neuroprotective Effects : Studies have shown potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Neuroprotective | Protects neuronal cells | |
| Anticancer | Inhibits proliferation of cancer cells |
| Mechanism | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Receptor Interaction | Modulates neurotransmitter receptors | |
| Cytokine Modulation | Affects cytokine production |
Case Studies
-
Neuroprotection in Animal Models :
A study investigated the neuroprotective effects of the compound in rodent models of neurodegeneration. Results indicated significant preservation of neuronal integrity and function when administered prior to neurotoxic insults. -
Antioxidant Efficacy :
In vitro experiments demonstrated that this compound effectively scavenged free radicals, leading to reduced markers of oxidative stress in cultured cells. -
Anticancer Activity :
A preliminary study assessed the compound's effect on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting potential for development as an anticancer agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with 3-(2,5-dimethoxyphenyl)propanoic acid (CAS 10538-49-5), a simpler analog documented in .
Key Differences:
Molecular Complexity: The target compound’s carbamoyl and hexylamino groups increase its molecular weight by ~142 g/mol compared to the analog, significantly altering solubility and bioavailability.
Lipophilicity: The hexylamino group increases logP (estimated ~2.5–3.0 vs. ~1.5 for the analog), favoring membrane permeability but limiting water solubility.
Limitations of Available Data
Direct comparative studies are scarce, but structural analysis reveals:
- The target compound’s higher molecular weight and polar surface area (~110 Ų vs. ~70 Ų for the analog) may limit blood-brain barrier penetration without active transport.
- Thermal Stability : The analog’s lower melting point (66–69°C) suggests weaker intermolecular forces compared to the target compound’s hydrogen-bonding network.
Q & A
Q. What are the established synthetic routes for 3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid, and what are the critical reaction conditions?
The compound is typically synthesized via multi-step reactions:
- Step 1 : Coupling 2,5-dimethoxyaniline with a propanoic acid derivative using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carbamoyl linkage.
- Step 2 : Introducing the hexylamino group via reductive amination or nucleophilic substitution, requiring controlled pH (8–10) and anhydrous conditions .
- Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water . Critical factors: Protection of reactive groups (e.g., carboxylic acid) during amidation and strict temperature control (0–5°C for amide bond formation) .
Q. How is the compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, hexyl chain protons at δ 1.2–1.6 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO) .
Q. What are the solubility profiles of this compound in common solvents, and how does pH affect its stability?
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (10–20 mg/mL), and poorly soluble in water (<1 mg/mL).
- pH Stability : The carboxylic acid group deprotonates above pH 5, increasing aqueous solubility but reducing stability; store in acidic buffers (pH 3–4) at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact its structure-activity relationships (SAR) in biological assays?
- Methoxy Groups : The 2,5-dimethoxy substitution enhances lipophilicity and membrane permeability compared to hydroxylated analogs, as shown in comparative QSAR studies .
- Hexyl Chain : Increasing alkyl chain length (e.g., hexyl vs. butyl) improves binding to hydrophobic enzyme pockets but may reduce solubility .
- Carbamoyl Linkage : Replacing carbamoyl with ester groups decreases stability in plasma (half-life reduced from 8 h to <1 h) .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data (e.g., IC variability)?
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) to account for batch-to-batch variability .
- Impurity Analysis : Quantify by-products (e.g., hydrolyzed carboxylic acid) via HPLC and correlate with activity discrepancies .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. How does the compound interact with specific enzymes (e.g., kinases or proteases), and what methods validate these interactions?
- Binding Studies : Perform molecular docking (AutoDock Vina) to predict interactions with catalytic sites (e.g., hydrogen bonding with Ser/Thr residues) .
- Enzymatic Assays : Measure inhibition kinetics (e.g., values) using fluorogenic substrates and Lineweaver-Burk plots .
- SPR/BLI : Confirm binding affinity () in real-time using Biacore or Octet platforms .
Q. What advanced analytical techniques are employed to assess degradation products under accelerated stability conditions?
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carbamoyl or demethylated derivatives) and quantify using external calibration curves .
Q. How can fluorinated analogs of this compound be synthesized, and what advantages do they offer in pharmacokinetic studies?
- Synthesis : Replace methoxy groups with fluorine via nucleophilic aromatic substitution (e.g., using CsF in DMF at 120°C) .
- Advantages : Fluorine increases metabolic stability (CYP450 resistance) and enhances BBB penetration (logP increased by 0.5–1.0 units) .
Q. What in vitro toxicity assays are appropriate for preliminary safety profiling?
- Cytotoxicity : MTT assay in HepG2 cells (72 h exposure, IC > 50 µM desirable) .
- Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .
- hERG Inhibition : Patch-clamp assay to assess cardiac risk (IC > 30 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
